molecular formula C12H7Cl2N3O2S2 B2561162 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-37-2

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2561162
CAS No.: 946318-37-2
M. Wt: 360.23
InChI Key: WCVOKZALXHIPQW-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure

Biochemical Analysis

Biochemical Properties

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in laboratory settings. Over time, this compound remains relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits minimal toxicity and can effectively modulate target pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, which can have downstream effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,5-dichlorothiophene with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S2/c1-5-2-8(19-17-5)11(18)16-12-15-7(4-20-12)6-3-9(13)21-10(6)14/h2-4H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOKZALXHIPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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